

# Environmental Fate and Degradation of Fosamine Ammonium in Soil: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosamine ammonium*

Cat. No.: *B166179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fosamine ammonium**, a non-selective, post-emergent herbicide, is utilized for the control of woody plants and brush. Its environmental persistence and mobility are of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the environmental fate and degradation of **fosamine ammonium** in the soil matrix. The primary mode of dissipation is microbial degradation, leading to a relatively short soil half-life. The herbicide exhibits moderate to high adsorption to soil particles, limiting its mobility despite its high water solubility. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the degradation pathways and experimental workflows.

## Physicochemical Properties

**Fosamine ammonium** possesses properties that significantly influence its environmental behavior. Its high water solubility suggests a potential for mobility, but this is counteracted by its tendency to adsorb to soil colloids.

| Property         | Value                    | Reference           |
|------------------|--------------------------|---------------------|
| Chemical Formula | <chem>C3H11N2O4P</chem>  | <a href="#">[1]</a> |
| Molecular Weight | 170.12 g/mol             | <a href="#">[1]</a> |
| Water Solubility | 1,790,000 ppm (miscible) | <a href="#">[2]</a> |
| Vapor Pressure   | $4 \times 10^{-6}$ mm Hg | <a href="#">[3]</a> |
| log Kow          | -2.9                     | <a href="#">[3]</a> |

## Degradation in Soil

The persistence of **fosamine ammonium** in soil is primarily governed by microbial activity. Abiotic degradation processes such as hydrolysis and photolysis play a minor role under typical environmental conditions.

## Microbial Degradation

Microbial metabolism is the principal mechanism for the degradation of **fosamine ammonium** in soil.[\[2\]](#)[\[4\]](#) The rate of degradation is influenced by soil properties that favor microbial activity, such as temperature, moisture, and organic matter content.[\[2\]](#) Studies have shown that between 45% and 75% of applied **fosamine ammonium** can be microbially degraded within 90 days.[\[2\]](#)

The primary metabolite of **fosamine ammonium** is carbamoylphosphonic acid (CPA), which is also readily degraded by soil microorganisms.[\[2\]](#)[\[5\]](#) A secondary metabolite, carboxylphosphonic acid (ING-3003), has also been identified.[\[3\]](#)[\[5\]](#)

## Abiotic Degradation

**Fosamine ammonium** is stable to hydrolysis at environmentally relevant pH values of 5, 7, and 9. It is also not readily degraded by sunlight on the soil surface (photodegradation). However, breakdown can be facilitated by low pH and high temperatures.[\[2\]](#)

## Quantitative Degradation Data

The half-life ( $DT_{50}$ ) of **fosamine ammonium** in soil is generally short, though it can vary with soil type and environmental conditions.

Table 1: Soil Half-Life of **Fosamine Ammonium**

| Soil Type                             | Half-Life (Days)      | Conditions                                           | Reference |
|---------------------------------------|-----------------------|------------------------------------------------------|-----------|
| Various (field studies in FL, DE, IL) | ~7                    | Field conditions                                     |           |
| Not specified (greenhouse study)      | ~10                   | Greenhouse conditions                                |           |
| Not specified                         | 8 (typical)           | Not specified                                        | [6]       |
| Various                               | 7 - 10                | Dependent on clay content and microbial availability | [5]       |
| Various (field and laboratory)        | 7 - 42 (1 to 6 weeks) | Not specified                                        | [2]       |

The primary metabolite, CPA, is also non-persistent, with studies indicating its complete disappearance from soil within three to six months.[2][7]

## Mobility and Sorption in Soil

Despite its high water solubility, **fosamine ammonium** is considered to have low mobility in soil due to its strong adsorption to soil particles.[7]

## Sorption Characteristics

The adsorption of **fosamine ammonium** to soil is influenced by the organic matter and clay content, with higher content of either leading to increased adsorption.[2] The soil sorption coefficient ( $K_d$ ) is a measure of this partitioning between the soil and water phases.

Table 2: Soil Sorption Coefficients ( $K_d$ ) for **Fosamine Ammonium**

| Soil Type              | Kd Value (mL/g) | Reference |
|------------------------|-----------------|-----------|
| Sandy Loam             | 0.7             | [2]       |
| Silt Loam              | >20             | [2]       |
| Low Organic Sandy Loam | 0.22            |           |
| Silt Loam              | 350             |           |


The organic carbon-normalized sorption coefficient (Koc) values are reported to be more variable, ranging from 20 to 62, with one reported value as high as 7400, suggesting that factors other than just organic carbon content can significantly influence its adsorption.[7]

## Leaching Potential

Due to its strong adsorption, **fosamine ammonium** has a low potential to leach into groundwater. Field studies have confirmed its limited downward movement, with the majority of residues remaining in the upper soil layers.

## Microbial Degradation Pathway

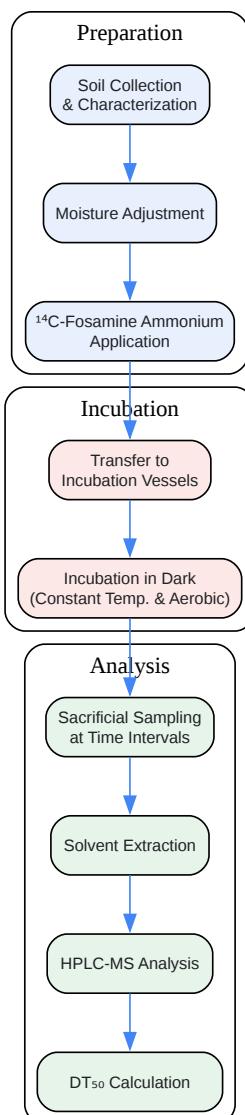
**Fosamine ammonium** is an aminophosphonate. The microbial degradation of such compounds often involves the cleavage of the carbon-phosphorus (C-P) bond, a reaction catalyzed by C-P lyase enzymes.[8][9] This enzymatic pathway allows microorganisms to utilize the phosphorus from these compounds.



[Click to download full resolution via product page](#)

Caption: Proposed microbial degradation pathway of **Fosamine Ammonium** in soil.

## Experimental Protocols


### Aerobic Soil Metabolism Study (Degradation Rate Determination)

Objective: To determine the rate of aerobic degradation of **fosamine ammonium** in soil and identify its major metabolites.

Methodology:

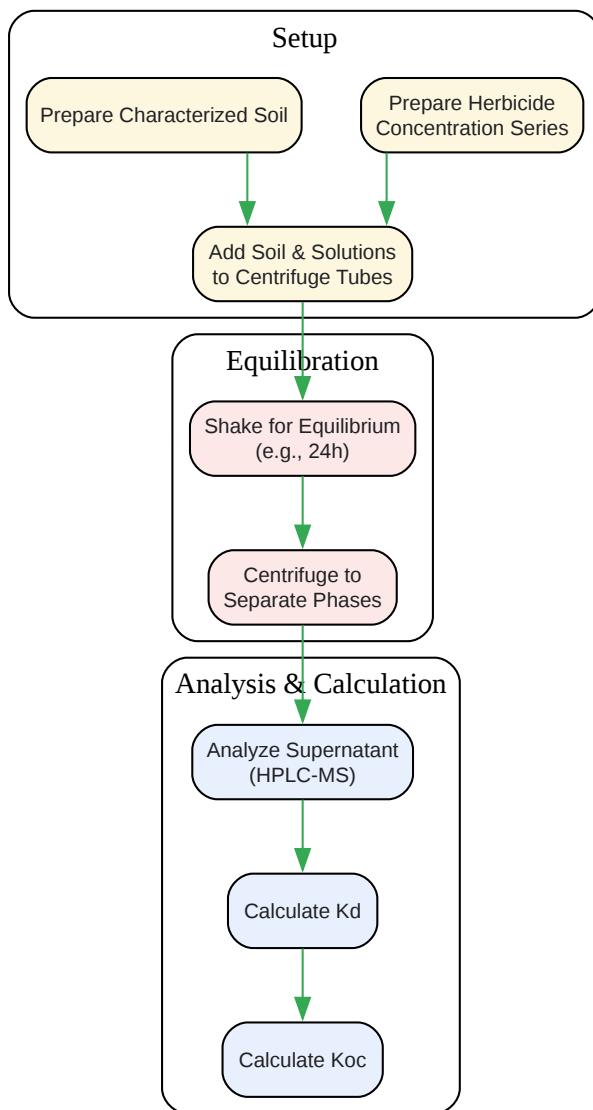
- Soil Collection and Preparation:
  - Collect fresh soil from a location with no prior history of **fosamine ammonium** application.
  - Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
  - Characterize the soil for its physicochemical properties (pH, organic carbon content, texture, microbial biomass).
  - Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
- Incubation:
  - Treat a known mass of the prepared soil with a solution of <sup>14</sup>C-labeled **fosamine ammonium** at a concentration relevant to its field application rate.
  - Thoroughly mix the treated soil for homogeneity.
  - Divide the soil into multiple incubation vessels (biometer flasks are recommended to trap volatile degradates like <sup>14</sup>CO<sub>2</sub>).
  - Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C).
  - Maintain aerobic conditions by ensuring adequate air exchange.
- Sampling and Analysis:
  - At predetermined time intervals, sacrifice replicate incubation vessels.
  - Extract the soil samples with a suitable solvent (e.g., 50% methanolic ammonium carbonate).

- Analyze the extracts for **fosamine ammonium** and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
- Quantify the amount of parent compound and metabolites at each time point.
- Determine the amount of non-extractable residues and  $^{14}\text{CO}_2$  evolved.
- Data Analysis:
  - Plot the concentration of **fosamine ammonium** against time.
  - Calculate the degradation half-life ( $\text{DT}_{50}$ ) using first-order kinetics or other appropriate models.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an aerobic soil metabolism study.


## Batch Equilibrium Study (Sorption Coefficient Determination)

Objective: To determine the soil-water partition coefficient ( $K_d$ ) and the organic carbon-normalized partition coefficient ( $K_{oc}$ ) of **fosamine ammonium**.

Methodology:

- Soil and Solution Preparation:
  - Use characterized, air-dried, and sieved (2 mm) soil.
  - Prepare a stock solution of **fosamine ammonium** in a 0.01 M  $\text{CaCl}_2$  solution.
  - Create a series of dilutions from the stock solution to cover a range of concentrations.
- Equilibration:
  - Add a known mass of soil to a series of centrifuge tubes.
  - Add a known volume of each **fosamine ammonium** concentration to the tubes.
  - Include control samples with no soil (to check for adsorption to the tube) and no herbicide (to check for interferences).
  - Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
- Phase Separation and Analysis:
  - Centrifuge the tubes at high speed to separate the soil from the aqueous phase.
  - Carefully collect an aliquot of the supernatant (aqueous phase).

- Analyze the concentration of **fosamine ammonium** in the supernatant using HPLC-MS.
- Data Analysis:
  - Calculate the amount of **fosamine ammonium** sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.
  - Calculate the Kd value for each concentration using the formula:  $Kd = (\text{Amount sorbed to soil}) / (\text{Equilibrium aqueous concentration})$ .
  - Plot the amount sorbed versus the equilibrium concentration to generate a sorption isotherm.
  - Calculate the Koc value using the formula:  $Koc = (Kd / \% \text{ Organic Carbon}) * 100$ .



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a batch equilibrium sorption study.

## Conclusion

The environmental fate of **fosamine ammonium** in soil is characterized by rapid microbial degradation and low mobility. Its half-life in soil is typically in the range of one to two weeks, and its primary metabolite, carbamoylphosphonic acid, is also non-persistent. Strong adsorption to soil organic matter and clay particles limits its potential for leaching, despite its high water solubility. These characteristics suggest a low risk of groundwater contamination and persistence in the soil environment when used according to label directions. Further

research could focus on elucidating the specific microbial consortia and enzymatic pathways responsible for its degradation under various soil conditions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biodegradation of selected aminophosphonates by the bacterial isolate *Ochrobactrum* sp. BTU1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. invasive.org [invasive.org]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. mass.gov [mass.gov]
- 8. Biodegradation of selected aminophosphonates by the bacterial isolate *Ochrobactrum* sp. BTU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Environmental Fate and Degradation of Fosamine Ammonium in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166179#environmental-fate-and-degradation-of-fosamine-ammonium-in-soil>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)